1,4-Benzenediamine, N,N-bis(1-methylethyl)-N'-phenyl-
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Overview
Description
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- is a chemical compound with the molecular formula C18H24N2. It is also known as diisopropylbenzene diamine. This compound is classified as a secondary amine, featuring two isopropyl groups and two amino groups on a benzene ring. It is commonly used as an intermediate in the production of various chemicals, including polyurethane and epoxy resins.
Preparation Methods
Chemical Reactions Analysis
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of polyurethane and epoxy resins.
Biology: The compound has antimicrobial and antifungal properties, making it effective against pathogenic microorganisms.
Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is used as a gasoline antioxidant and sweetener, particularly in aviation gasoline.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- involves its interaction with various molecular targets and pathways. The compound’s antimicrobial and antifungal properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death. In industrial applications, it acts as an antioxidant by inhibiting the oxidation of gasoline components.
Comparison with Similar Compounds
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- can be compared with other similar compounds, such as:
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: This compound has longer alkyl chains, which may affect its solubility and reactivity.
N,N’-Di-sec-octyl p-phenylene diamine: This compound has different alkyl groups, which can influence its chemical properties and applications.
N,N’-Di(2-octyl)-p-phenylenediamine: Similar to the previous compound, the different alkyl groups can impact its behavior in chemical reactions.
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- stands out due to its specific combination of isopropyl and phenyl groups, which confer unique properties and applications in various fields.
Properties
CAS No. |
64092-29-1 |
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Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H24N2/c1-14(2)20(15(3)4)18-12-10-17(11-13-18)19-16-8-6-5-7-9-16/h5-15,19H,1-4H3 |
InChI Key |
AMSLEILKHUTKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)NC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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